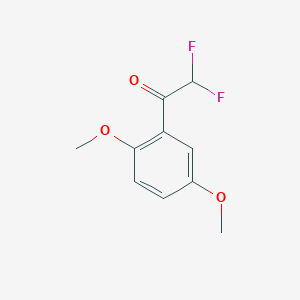
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It features a chloro group, two fluorine atoms, and a 3,5-dimethylphenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2-difluoro-1-chloroethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like aluminum chloride or iron(III) chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chloro group.
Electrophilic Aromatic Substitution: Substituted aromatic ketones with electrophiles attached to the aromatic ring.
Reduction: The corresponding alcohol, 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanol.
科学研究应用
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
作用机制
The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1-(3,5-dimethylphenyl)ethanone: Lacks the difluoro groups, which may result in different reactivity and biological activity.
2-Fluoro-1-(3,5-dimethylphenyl)-2-chloroethanone: Contains only one fluorine atom, potentially altering its chemical properties and applications.
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is unique due to the combination of chloro and difluoro groups attached to the ethanone backbone. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for forming strong interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHFMKTKVMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














